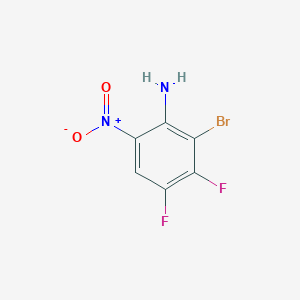
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a complex organic compound characterized by a quinazolinone skeleton. This structure is central to various biologically active molecules. Known for its potential in medicinal chemistry, this compound's chemical properties make it a subject of considerable interest in several research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, synthetic routes begin with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Reactions: The synthesis involves carboxylation reactions where the quinazolinone framework undergoes acetic acid substitution at the 3rd position. Key reaction conditions include:
Solvent: often dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide
Temperature: Generally, moderate heating around 60-80°C
Industrial Production Methods: Industrial-scale production requires optimizing yield and purity. Commonly, the process is scaled using continuous flow chemistry to control reaction parameters efficiently.
Types of Reactions:
Oxidation: Undergoes oxidation reactions forming quinazolinone derivatives.
Reduction: Can be reduced to quinazoline, though conditions are stringent.
Substitution: Exhibits nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, water, or acetonitrile
Major Products: Reactions often yield derivatives with modifications on the quinazolinone core, valuable in developing pharmaceuticals.
Aplicaciones Científicas De Investigación
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has diverse applications:
Chemistry: Serves as a building block in organic synthesis.
Biology: Investigated for its role as an enzyme inhibitor, affecting pathways involving quinazoline derivatives.
Medicine: Potential therapeutic agent, particularly in anti-cancer and anti-inflammatory drugs.
Industry: Used in the synthesis of polymers and advanced materials due to its chemical stability.
Mecanismo De Acción
The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stands out due to its enhanced stability and diverse reactivity. Similar compounds include:
Quinazolin-4(3H)-one
6,7-Dimethoxyquinazoline
Each compound has unique properties and applications, but the acetic acid substitution in this compound adds a dimension of versatility.
Hope this stirs up more curiosity! What's your take on it?
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNYMMNIPFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
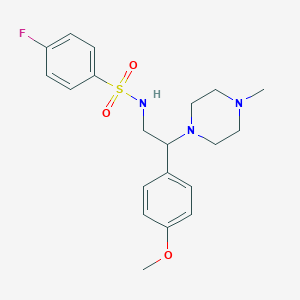
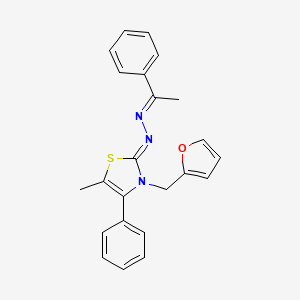
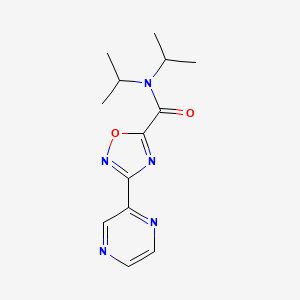
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

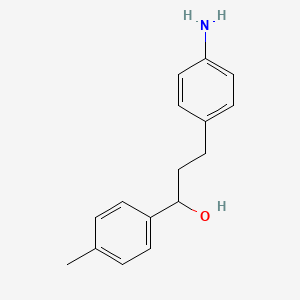
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)
![N-(2-methoxyethyl)-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2743581.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)
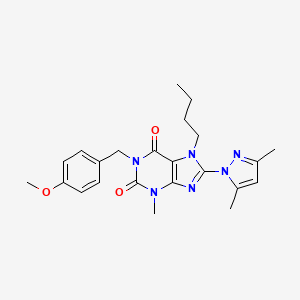
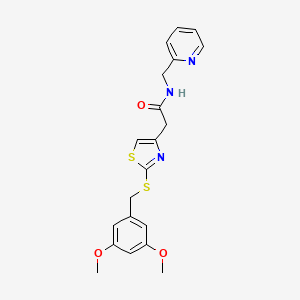
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)
